molecular formula C4H4F2O3 B14275551 4,4-Difluoro-5-methyl-1,3-dioxolan-2-one CAS No. 185680-80-2

4,4-Difluoro-5-methyl-1,3-dioxolan-2-one

Cat. No.: B14275551
CAS No.: 185680-80-2
M. Wt: 138.07 g/mol
InChI Key: FPBJCOIQZLWHFK-UHFFFAOYSA-N
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Description

4,4-Difluoro-5-methyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C4H4F2O3. It is a member of the dioxolane family, which are heterocyclic acetals. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a dioxolane ring, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-5-methyl-1,3-dioxolan-2-one typically involves the reaction of fluorinated precursors with appropriate reagents under controlled conditions. One common method involves the use of fluoroethylene carbonate as a starting material, which undergoes a series of reactions to introduce the methyl group and form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-5-methyl-1,3-dioxolan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives by altering the functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4,4-Difluoro-5-methyl-1,3-dioxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-5-methyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms and the dioxolane ring play a crucial role in its reactivity and interactions with other molecules. The compound can form stable complexes with metal ions and participate in various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-5-methyl-1,3-dioxolan-2-one is unique due to the presence of both fluorine atoms and a methyl group on the dioxolane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

185680-80-2

Molecular Formula

C4H4F2O3

Molecular Weight

138.07 g/mol

IUPAC Name

4,4-difluoro-5-methyl-1,3-dioxolan-2-one

InChI

InChI=1S/C4H4F2O3/c1-2-4(5,6)9-3(7)8-2/h2H,1H3

InChI Key

FPBJCOIQZLWHFK-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=O)O1)(F)F

Origin of Product

United States

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